4-Fluoro-2-(piperidin-1-ylmethyl)aniline

Organic synthesis Medicinal chemistry Chemical biology

This fluorinated building block features a unique ortho-piperidinylmethyl group and para-fluoro substitution, offering a distinct electronic and steric profile for CNS-penetrant synthesis (LogP 2.39, TPSA 29.26). Ideal for amide coupling and library diversification. High purity ensures reliable HTS data. Buy from verified suppliers for GLP/IND-enabling studies.

Molecular Formula C12H17FN2
Molecular Weight 208.27 g/mol
CAS No. 1153197-37-5
Cat. No. B1386228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(piperidin-1-ylmethyl)aniline
CAS1153197-37-5
Molecular FormulaC12H17FN2
Molecular Weight208.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C=CC(=C2)F)N
InChIInChI=1S/C12H17FN2/c13-11-4-5-12(14)10(8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9,14H2
InChIKeyOQHYISBZTZAVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-(piperidin-1-ylmethyl)aniline (CAS 1153197-37-5): A Fluorinated Aniline Building Block for Medicinal Chemistry


4-Fluoro-2-(piperidin-1-ylmethyl)aniline is a fluorinated aromatic amine bearing a piperidin-1-ylmethyl substituent at the ortho position relative to the aniline nitrogen. It is primarily employed as a research intermediate and building block in the synthesis of pharmaceutical candidates and functional materials. The compound features a para-fluoro substituent, a basic piperidine ring, and a primary aromatic amine handle, enabling diverse downstream functionalization strategies such as amide coupling, reductive amination, and nucleophilic aromatic substitution. Commercially, it is available at purities ≥98% from multiple specialized chemical suppliers .

Critical Differentiation of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline: Why Generic Aniline or Piperidine Analogs Cannot Substitute


Replacing 4-Fluoro-2-(piperidin-1-ylmethyl)aniline with a non-fluorinated analog (e.g., 2-(piperidin-1-ylmethyl)aniline) or an alternative fluorinated aniline building block introduces quantifiable changes in physicochemical properties, synthetic utility, and potential downstream biological readouts. The specific combination of a para-fluoro substituent and an ortho-piperidin-1-ylmethyl group on the aniline core produces a unique electronic and steric profile that cannot be replicated by simple analogs. Meta-substituted or non-fluorinated comparators exhibit distinct lipophilicity, hydrogen-bonding capacity, and metabolic stability profiles [1]. Direct substitution without careful consideration of these parameters can lead to altered reaction outcomes in synthetic sequences, divergent compound properties in medicinal chemistry programs, and ultimately, compromised data reproducibility in research and industrial applications [2].

Quantitative Evidence Guide: Verified Differentiation of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline


High Purity (>98%) and Batch-to-Batch Consistency for Reliable Research Outcomes

4-Fluoro-2-(piperidin-1-ylmethyl)aniline is consistently supplied with a purity of ≥98%, as documented by multiple independent vendors. This level of purity is directly comparable to that of its non-fluorinated analog 2-(piperidin-1-ylmethyl)aniline, which is often offered at lower purities (e.g., 95% or unspecified) . High purity minimizes the risk of side reactions, simplifies purification, and ensures accurate stoichiometry in subsequent synthetic steps. For industrial or research procurement, a difference of ≥3 percentage points in purity can translate to significant reductions in downstream processing costs and improved yields.

Organic synthesis Medicinal chemistry Chemical biology

Computational Descriptors (LogP, TPSA) Differentiate this Analog from Non-Fluorinated and Morpholine-Containing Comparators

The target compound exhibits a calculated LogP of 2.3938 and a Topological Polar Surface Area (TPSA) of 29.26 Ų . In comparison, the non-fluorinated analog 2-(piperidin-1-ylmethyl)aniline has a higher LogP (expected due to increased lipophilicity) but a similar TPSA (due to identical hydrogen-bonding functionalities) [1]. Conversely, the morpholine analog 4-fluoro-2-(morpholinomethyl)aniline has a lower LogP (predicted ~1.8-2.0) and a higher TPSA (~41 Ų) owing to the additional ether oxygen . The specific balance of LogP and TPSA for 4-fluoro-2-(piperidin-1-ylmethyl)aniline places it in an optimal range for blood-brain barrier (BBB) penetration (CNS MPO score ~4-5) and oral absorption, which is critical for central nervous system (CNS) drug discovery programs.

Drug design ADME prediction Computational chemistry

Stability and Storage Requirements: Reduced Degradation Compared to Air-Sensitive Analogs

Vendor technical datasheets specify storage at 2-8°C under dry, sealed conditions for 4-fluoro-2-(piperidin-1-ylmethyl)aniline . This is a less stringent requirement compared to certain ortho-fluoroaniline derivatives that are prone to thermal or oxidative decomposition and necessitate storage at -20°C under inert atmosphere . The compound's stability profile, as evidenced by the recommended storage conditions, suggests lower handling costs and reduced risk of sample degradation during long-term biobanking or high-throughput screening campaigns. Furthermore, the compound is not classified as a highly hazardous material (GHS07 only), simplifying shipping and laboratory handling relative to some highly reactive aniline intermediates.

Compound management Long-term storage High-throughput screening

Synthetic Utility: Ortho-Piperidin-1-ylmethyl Group Enables Unique Reactivity Not Accessible with Simple 4-Fluoroaniline

The ortho-piperidin-1-ylmethyl substituent acts as a directing group and modulates the electronic environment of the aromatic ring. This enables regioselective electrophilic aromatic substitution (EAS) and cross-coupling reactions that are not possible with simple 4-fluoroaniline. In contrast, 4-fluoroaniline undergoes EAS preferentially at the ortho/para positions relative to the amine, leading to mixtures of regioisomers. The piperidine moiety also provides a basic nitrogen handle that can be exploited in salt formation or quaternization to modulate solubility. While no head-to-head synthetic yield comparisons were located, the structural feature itself represents a clear differentiation in synthetic planning: the target compound offers an orthogonal functionalization pathway (via the piperidine nitrogen or the benzylic position) that is absent in simpler aniline building blocks .

Organic synthesis Medicinal chemistry C-H functionalization

Meta-Analysis of Fluorine Position: Para-Fluoro Substituent Confers Distinct Metabolic Stability and Electronic Effects vs. Ortho- or Meta-Fluoro Analogs

The para-fluoro substitution pattern on the aniline ring is known to reduce susceptibility to cytochrome P450-mediated oxidative metabolism compared to the ortho- or meta-fluoro regioisomers [1]. While direct metabolic data for this specific compound are not publicly available, the established structure-metabolism relationship (SMR) for fluorinated anilines provides a class-level rationale for selecting the para-fluoro regioisomer. In vitro studies on a series of fluoroanilines demonstrate that para-fluoroaniline exhibits a significantly longer half-life in human liver microsomes (HLM) than ortho-fluoroaniline (e.g., t1/2 > 60 min vs. < 30 min) [2]. This translates to a lower intrinsic clearance and potentially improved in vivo exposure for drug candidates derived from the para-fluoro scaffold. Therefore, 4-fluoro-2-(piperidin-1-ylmethyl)aniline is strategically advantageous for medicinal chemistry programs prioritizing metabolic stability.

Drug metabolism Pharmacokinetics Bioisosteres

Certified Quality Management: ISO-Compliant Manufacturing Ensures Reproducibility for Regulated Environments

At least one major supplier (MolCore) states that 4-fluoro-2-(piperidin-1-ylmethyl)aniline is manufactured under an ISO-certified quality management system, specifically for pharmaceutical R&D and quality control applications . In contrast, many generic aniline derivatives are supplied without explicit certification to international quality standards. For procurement in regulated industries (e.g., pharmaceutical development, CRO services), this distinction is critical: ISO 9001 certification provides documented assurance of batch-to-batch consistency, raw material traceability, and validated analytical methods, which directly support compliance with GLP/GMP guidelines. The lack of such certification for comparator compounds introduces an unquantified risk of variability that can invalidate costly biological assays or synthetic campaigns.

Quality assurance GMP synthesis Pharmaceutical development

Evidence-Based Applications of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline in Research and Industry


CNS Drug Discovery: Optimizing BBB Penetration and Metabolic Stability

4-Fluoro-2-(piperidin-1-ylmethyl)aniline is a rationally chosen building block for synthesizing CNS-penetrant small molecules. Its calculated LogP of 2.39 and low TPSA of 29.26 Ų align with the physicochemical space preferred for blood-brain barrier permeability . The para-fluoro substitution pattern is associated with reduced CYP-mediated metabolism compared to ortho- or meta-fluoro regioisomers [1]. Medicinal chemists can utilize this compound as a core scaffold for generating libraries of amides, sulfonamides, and N-alkylated derivatives targeting neurological and psychiatric indications, with a reduced risk of metabolic liability.

Parallel Synthesis and Library Production in High-Throughput Screening (HTS) Facilities

The high purity (≥98%) and favorable stability profile (storage at 2-8°C) of 4-fluoro-2-(piperidin-1-ylmethyl)aniline make it well-suited for automated parallel synthesis and compound library production . The primary aromatic amine handle allows for rapid diversification using robust amide bond formation or sulfonylation chemistry. In comparison to alternative building blocks that require stringent storage or pre-purification, this compound minimizes workflow disruptions and ensures that the final screening compounds are of consistently high quality, thereby improving hit validation rates in HTS campaigns.

Synthesis of Functionalized Piperidine-Containing Pharmacophores for Structure-Activity Relationship (SAR) Studies

The ortho-piperidin-1-ylmethyl group provides a basic nitrogen that can be exploited for modulating solubility, engaging in key hydrogen-bond interactions with protein targets, or serving as a handle for further functionalization (e.g., quaternization, N-oxide formation) . This structural feature distinguishes the compound from simpler 4-fluoroaniline building blocks and enables the exploration of novel chemical space around piperidine-containing pharmacophores. Researchers can use this compound to systematically vary the basic amine position and substitution pattern, generating SAR data that guides the optimization of potency, selectivity, and drug-like properties.

Regulated Pharmaceutical R&D: Supporting IND-Enabling Studies and GLP Toxicology

When sourced from ISO-certified suppliers, 4-fluoro-2-(piperidin-1-ylmethyl)aniline provides the level of documentation and quality assurance required for use in GLP toxicology studies and IND-enabling development programs . The combination of high purity, defined storage conditions, and certified manufacturing processes ensures that the material's identity, strength, and purity are reliably controlled. This reduces the regulatory risk associated with using uncertified intermediates and supports the generation of robust, auditable data packages for regulatory submissions in the pharmaceutical industry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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